Cas no 1807262-05-0 (Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate)

Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate
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- Inchi: 1S/C12H11BrClNO2/c1-2-17-12(16)5-8-3-4-11(14)9(6-13)10(8)7-15/h3-4H,2,5-6H2,1H3
- InChI Key: QVXPAUOAUURMPH-UHFFFAOYSA-N
- SMILES: BrCC1=C(C=CC(=C1C#N)CC(=O)OCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 315
- XLogP3: 3
- Topological Polar Surface Area: 50.1
Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020397-1g |
Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate |
1807262-05-0 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Additional information on Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate
Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate: A Comprehensive Overview
Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate, with the CAS number 1807262-05-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with bromomethyl, chloro, and cyano groups, along with an ethyl acetate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and advanced materials.
The bromomethyl group in the molecule introduces a reactive site that can participate in various substitution reactions. This feature is particularly valuable in organic synthesis, where it can serve as an intermediate for constructing more complex molecules. Recent studies have highlighted the role of bromomethyl groups in enhancing the bioavailability of certain drugs by modulating their pharmacokinetic properties.
The chloro substituent adds electron-withdrawing effects to the phenyl ring, which can influence the reactivity and selectivity of the compound in different chemical environments. This property is exploited in the development of pesticides and herbicides, where precise control over reactivity is crucial for effectiveness and safety. Researchers have also explored the use of chloro-substituted compounds in combating resistant pathogens due to their unique interaction with biological systems.
The cyano group attached to the phenyl ring contributes to the molecule's stability and ability to engage in hydrogen bonding. This characteristic is advantageous in drug design, where hydrogen bonding plays a critical role in molecular recognition and binding affinity. Recent advancements in medicinal chemistry have leveraged cyano-containing compounds to develop more potent and selective therapeutic agents.
Ethyl acetate, as part of this compound, serves as a protecting group for the carboxylic acid moiety during synthesis. Its presence ensures that the molecule remains stable under various reaction conditions while maintaining its reactivity for subsequent transformations. The use of ethyl acetate derivatives has been optimized in modern synthetic protocols to enhance yield and purity.
Recent studies have focused on the synthesis and characterization of Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have enabled researchers to achieve higher yields and better control over stereochemistry, paving the way for large-scale production.
In terms of applications, this compound has shown promise as a precursor for bioactive molecules. For instance, its bromomethyl group can be replaced with other functional groups to generate derivatives with diverse biological activities. Researchers have reported that certain derivatives exhibit potent anti-inflammatory and anticancer properties, making them valuable candidates for drug discovery programs.
The integration of multiple functional groups in Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate provides a platform for exploring its role in supramolecular chemistry. By exploiting intermolecular interactions such as π–π stacking and hydrogen bonding, scientists are investigating its potential as a building block for self-assembling structures and nanomaterials.
In conclusion, Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure enables diverse applications ranging from organic synthesis to drug development. As research continues to uncover its full capabilities, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.
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